Cas no 2138399-05-8 (5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide)

5-Chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide is a specialized organic compound featuring a cyclobutyl core substituted with a trifluoroethylamino group and a chloro-substituted pentanamide side chain. Its structural design combines a rigid cyclobutane ring with flexible aliphatic and amide functionalities, making it a potential intermediate in medicinal chemistry and drug discovery. The presence of the trifluoroethyl group enhances metabolic stability, while the chloro substituent offers reactivity for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, where its balanced lipophilicity and steric properties can influence binding affinity and selectivity. Suitable for research applications, it serves as a versatile building block in the development of novel pharmacophores.
5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide structure
2138399-05-8 structure
Product name:5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide
CAS No:2138399-05-8
MF:C11H18ClF3N2O
MW:286.721632480621
CID:5302540

5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
    • 5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide
    • Pentanamide, 5-chloro-N-[3-[(2,2,2-trifluoroethyl)amino]cyclobutyl]-
    • Inchi: 1S/C11H18ClF3N2O/c12-4-2-1-3-10(18)17-9-5-8(6-9)16-7-11(13,14)15/h8-9,16H,1-7H2,(H,17,18)
    • InChI Key: CFDHZCXNCLMSQC-UHFFFAOYSA-N
    • SMILES: ClCCCCC(NC1CC(C1)NCC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 268
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.1

5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-763837-0.5g
5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
2138399-05-8 95.0%
0.5g
$1165.0 2025-02-24
Enamine
EN300-763837-10.0g
5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
2138399-05-8 95.0%
10.0g
$5221.0 2025-02-24
Enamine
EN300-763837-5.0g
5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
2138399-05-8 95.0%
5.0g
$3520.0 2025-02-24
Enamine
EN300-763837-0.05g
5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
2138399-05-8 95.0%
0.05g
$1020.0 2025-02-24
Enamine
EN300-763837-0.25g
5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
2138399-05-8 95.0%
0.25g
$1117.0 2025-02-24
Enamine
EN300-763837-0.1g
5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
2138399-05-8 95.0%
0.1g
$1068.0 2025-02-24
Enamine
EN300-763837-2.5g
5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
2138399-05-8 95.0%
2.5g
$2379.0 2025-02-24
Enamine
EN300-763837-1.0g
5-chloro-N-{3-[(2,2,2-trifluoroethyl)amino]cyclobutyl}pentanamide
2138399-05-8 95.0%
1.0g
$1214.0 2025-02-24

Additional information on 5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide

Introduction to 5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide (CAS No. 2138399-05-8)

5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide, a compound with the chemical identifier CAS No. 2138399-05-8, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial development. The structure of this molecule is characterized by its complex and highly functionalized framework, which includes a cyclobutyl ring and a trifluoroethylamino group, contributing to its unique chemical and biological properties.

The synthesis of 5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide involves intricate organic transformations that highlight the synthetic prowess required to construct such a molecule. The presence of the chloro substituent and the amide functionality in the pentanamide chain introduces specific reactivity patterns that can be exploited for further derivatization and functionalization. These features make the compound a versatile scaffold for designing novel pharmacological agents.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The trifluoroethylamino group, in particular, is known for its ability to enhance metabolic stability and bioavailability, which are critical factors in drug design. This moiety is also frequently employed to improve binding affinity to biological targets, thereby increasing the efficacy of therapeutic agents. The cyclobutyl ring adds another layer of complexity, influencing both the physical properties of the molecule and its interaction with biological systems.

Current research in medicinal chemistry has demonstrated that compounds incorporating fluorine atoms, such as those containing trifluoroethyl groups, often exhibit enhanced pharmacological properties. The electron-withdrawing nature of fluorine atoms can lead to increased lipophilicity and metabolic resistance, which are desirable traits for long-acting drugs. Furthermore, fluorine atoms can participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking interactions, thereby fine-tuning the binding affinity and selectivity of drug candidates.

The biological activity of 5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide has been extensively studied in various preclinical models. Preliminary findings suggest that this compound may have potential applications in the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors. Additionally, its structural features may allow it to modulate enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in conditions such as arthritis or autoimmune diseases.

The synthesis and characterization of this compound have also provided valuable insights into the development of new synthetic methodologies. The use of advanced catalytic systems and transition-metal-mediated reactions has enabled the efficient construction of complex molecular architectures. These advances not only facilitate the production of 5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide but also contribute to the broader toolkit available for medicinal chemists.

In conclusion, 5-chloro-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]pentanamide (CAS No. 2138399-05-8) is a structurally unique and biologically active compound with significant potential in drug discovery. Its complex architecture and functional groups make it a valuable scaffold for designing novel therapeutic agents. Ongoing research continues to explore its full pharmacological profile and translational potential into clinical applications.

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